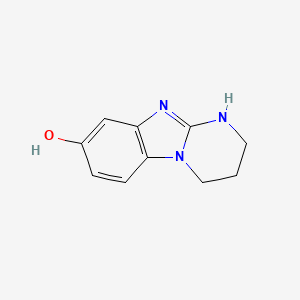![molecular formula C16H15N3O2S B14427381 N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 85742-61-6](/img/structure/B14427381.png)
N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This condensation reaction is typically carried out under mild conditions using solvents such as dimethyl formamide. Another approach involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs large-scale synthetic techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to enhance yield and reduce reaction times, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the benzothiazole moiety and the dimethylurea group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and thiols, which react with the benzothiazole ring under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .
Wissenschaftliche Forschungsanwendungen
N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antibacterial and antifungal agent . In medicine, benzothiazole derivatives have shown promise as anticancer agents, with some compounds exhibiting selective cytotoxicity against tumor cells . Additionally, these compounds are used in the development of new materials with unique optical and electronic properties .
Wirkmechanismus
The mechanism of action of N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as ubiquitin ligase and phospholipase A2, which play crucial roles in cellular processes . The compound’s ability to modulate these targets can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea include other benzothiazole derivatives such as N-(1,3-benzothiazol-2-yl)-arylamides and N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide .
Uniqueness: What sets N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the dimethylurea group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
85742-61-6 |
|---|---|
Molekularformel |
C16H15N3O2S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-[3-(1,3-benzothiazol-2-yloxy)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C16H15N3O2S/c1-19(2)15(20)17-11-6-5-7-12(10-11)21-16-18-13-8-3-4-9-14(13)22-16/h3-10H,1-2H3,(H,17,20) |
InChI-Schlüssel |
BFKPBWXVSFMCNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


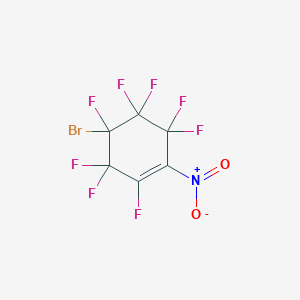
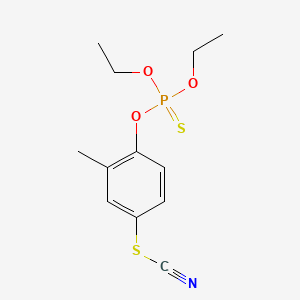
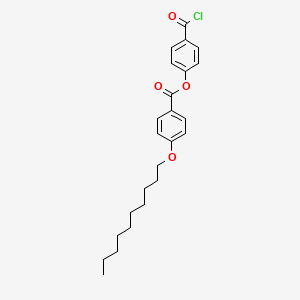
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
silane](/img/structure/B14427335.png)
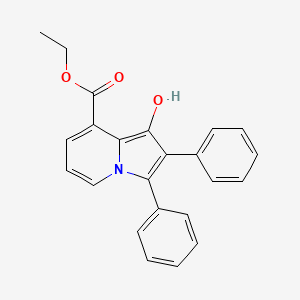
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
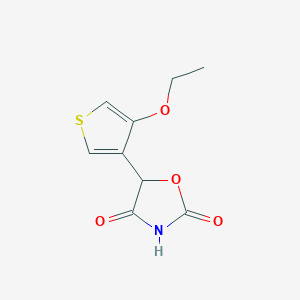
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
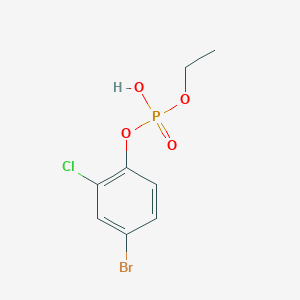
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
